molecular formula C17H16BrN3O6 B11109947 2-(4-bromophenoxy)-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11109947
M. Wt: 438.2 g/mol
InChI Key: ASYXPFRRKLXCKR-DJKKODMXSA-N
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Description

2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE is an organic compound with a complex structure that includes bromophenoxy and dimethoxy-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenoxy)acetohydrazide, which is then reacted with 4,5-dimethoxy-2-nitrobenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetohydrazide: Shares the bromophenoxy group but lacks the dimethoxy-nitrophenyl moiety.

    4-(4-Bromophenoxy)benzoic acid: Contains the bromophenoxy group but has a different functional group attached.

Uniqueness

2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of bromophenoxy and dimethoxy-nitrophenyl groups, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16BrN3O6/c1-25-15-7-11(14(21(23)24)8-16(15)26-2)9-19-20-17(22)10-27-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

ASYXPFRRKLXCKR-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-])OC

Origin of Product

United States

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